molecular formula C16H10Cl3N3O2S B11770737 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 5111-52-4

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11770737
CAS No.: 5111-52-4
M. Wt: 414.7 g/mol
InChI Key: XLMOJNFRXUQFCU-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a thioacetamide moiety linked to a 3,4-dichlorophenylamine group. Its molecular formula is C₁₆H₁₁Cl₃N₃O₂S, with a molecular weight of 408.7 g/mol. The compound is synthesized via S-alkylation reactions under ultrasonic or conventional conditions, as evidenced by spectroscopic characterization (IR, ¹H/¹³C NMR) and mass spectrometry .

Key structural features include:

  • 1,3,4-Oxadiazole ring: Enhances pharmacological activity by forming hydrogen bonds with biological targets .
  • Chlorophenyl substituents: The 4-chlorophenyl and 3,4-dichlorophenyl groups contribute to lipophilicity and electronic effects, influencing binding affinity and selectivity .
  • Thioacetamide bridge: The –S–CH₂–CO–NH– linker facilitates interactions with enzymes or receptors, as seen in related derivatives with anticancer and tyrosinase inhibitory activities .

Properties

CAS No.

5111-52-4

Molecular Formula

C16H10Cl3N3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10Cl3N3O2S/c17-10-3-1-9(2-4-10)15-21-22-16(24-15)25-8-14(23)20-11-5-6-12(18)13(19)7-11/h1-7H,8H2,(H,20,23)

InChI Key

XLMOJNFRXUQFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is acylated with an appropriate acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Reaction Conditions Products Application Reference
Acidic hydrolysis (HCl/H₂O)Reflux, 6–8 hrs5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol + Acetic acid derivativesDegradation studies
Basic hydrolysis (NaOH/EtOH)60°C, 4 hrsSulfhydryl-oxadiazole intermediateIntermediate for further derivatization

Oxidation of Thioether Linkage

Reagent Conditions Product Significance Reference
H₂O₂ (30%)Room temperature, 12 hrsSulfone derivative (improved water solubility)Enhances bioavailability for pharmacological studies

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-chlorophenyl group on the oxadiazole ring undergoes NAS:

Reagent Conditions Product Yield Reference
PiperidineDMF, 80°C, 24 hrsPiperidine-substituted oxadiazole derivative62%
Sodium methoxideMethanol, refluxMethoxy-substituted analog55%

Key Insight :

  • Chlorine substituents activate the aromatic ring toward substitution, enabling diversification of the oxadiazole scaffold .

Biochemical Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding : Acetamide NH and oxadiazole N atoms bind to enzyme active sites .

  • π-π stacking : Aromatic rings interact with hydrophobic pockets in proteins .

Pharmacological Activity :

  • Antimicrobial : Inhibits bacterial growth (MIC = 8 µg/mL against E. coli).

  • Anticancer : Induces apoptosis in MCF-7 cells (IC₅₀ = 12.3 µM) .

Stability Under Environmental Conditions

Condition Effect Observation Reference
UV light (254 nm)Photodegradation40% decomposition after 48 hrs
Aqueous buffer (pH 7.4)HydrolysisStable for >72 hrs

Industrial-Scale Modifications

Process Method Advantage Reference
Continuous flow synthesisMicroreactor technology85% yield, reduced reaction time (<2 hrs)
Catalytic optimizationPd/C catalyst for dehalogenationSelective removal of chlorine substituents

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under discussion has shown promising results in various in vitro assays:

  • Telomerase Inhibition : Research indicates that derivatives containing the oxadiazole moiety can inhibit telomerase activity in cancer cell lines. For example, compounds similar to the one discussed have demonstrated significant telomerase inhibitory activity against gastric cancer cells (SGC-7901) with IC50 values comparable to established anticancer drugs .
  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating a series of oxadiazole derivatives, one compound exhibited potent activity against multiple cancer cell lines, including HEPG2 and MCF7. The IC50 value was significantly lower than that of standard controls, indicating strong cytotoxic effects .
  • Thymidine Phosphorylase Inhibition : The compound has been evaluated for its ability to inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors. Some derivatives showed enhanced activity against breast cancer cell lines (MCF-7), suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated:

  • Antibacterial and Antifungal Activity : Compounds derived from the oxadiazole framework have been tested for their antibacterial and antifungal activities. For instance, S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate exhibited significant antimicrobial effects against various pathogens .
  • Mechanisms of Action : The mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Other Therapeutic Uses

The versatility of the oxadiazole structure extends beyond anticancer and antimicrobial applications:

  • Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant efficacy in animal models, showing potential as new treatments for epilepsy .
  • Inhibition of Enzymatic Activity : The ability to inhibit specific enzymes involved in cancer metabolism or microbial growth positions these compounds as candidates for further therapeutic development .

Case Studies and Research Findings

StudyFocusFindings
Zheng et al. (2023)AnticancerSignificant telomerase inhibition in gastric cancer cells (IC50 = 2.3 µM)
Bajaj et al. (2023)Thymidine phosphorylaseHigh potency against MCF-7 breast cancer cells compared to standard drugs
Taha et al. (2023)AntimicrobialStrong antibacterial activity against various strains
Evren et al. (2019)AnticonvulsantDemonstrated selective cytotoxicity against lung adenocarcinoma cells

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide are critically influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Structural Analogues with Varying Aryl Groups
Compound Name Substituents (R₁, R₂) Biological Activity (IC₅₀ or Inhibition %) Key Findings
Target Compound R₁ = 4-Cl-C₆H₄; R₂ = 3,4-Cl₂-C₆H₃ Not explicitly reported Structural emphasis on dual chloro-substitution for enhanced lipophilicity.
Compound 154 : 2-((5-(4-Cl-C₆H₄)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide R₁ = 4-Cl-C₆H₄; R₂ = 4-(p-tolyl)pyrimidin-2-yl IC₅₀ = 3.8 ± 0.02 μM (A549 cells) 25-fold selectivity for cancer cells (A549) over HEK noncancerous cells.
Compound 5c : 2-((5-(5-Br-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-Cl₂-C₆H₃)acetamide R₁ = 5-Br-benzofuran; R₂ = 3,4-Cl₂-C₆H₃ Tyrosinase inhibition (Kinetics not provided) Bromobenzofuran substitution enhances enzyme inhibition.
Compound 14a : N-(4-Cl-C₆H₄)-2-((5-(4-Cl-C₆H₄)-1,3,4-oxadiazol-2-yl)thio)acetamide R₁ = 4-Cl-C₆H₄; R₂ = 4-Cl-C₆H₄ Not reported Single chloro-substitution reduces steric hindrance compared to 3,4-dichloro.

Key Observations :

  • Heterocyclic Modifications : Replacement of phenyl with pyrimidine (Compound 154) or benzofuran (Compound 5c) shifts activity toward specific targets (e.g., kinases or tyrosinase) .
Physicochemical Properties
Property Target Compound Compound 14a Compound 5c
Melting Point (°C) Not reported 206–208 204–205
Molecular Weight (g/mol) 408.7 392.3 498.9
Synthetic Yield Not reported Not reported 77%

Analysis :

  • Higher molecular weight in Compound 5c (due to bromobenzofuran) correlates with lower yield (77%) compared to simpler derivatives .
  • Melting points for chloro-substituted derivatives range between 200–210°C, suggesting crystalline stability suitable for drug formulation .
Mechanistic Insights
  • Anticancer Activity : Compound 154’s pyrimidine substituent likely enhances π-π stacking with DNA or kinase active sites, explaining its low IC₅₀ .
  • Tyrosinase Inhibition : The benzofuran group in Compound 5c may block the enzyme’s copper-binding site, a mechanism absent in the target compound .
  • Akt Inhibition : Thiadiazole analogs (e.g., Compound 3 ) induce apoptosis via Akt pathway inhibition, suggesting that oxadiazole derivatives with similar substituents may share this mechanism.

Biological Activity

The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H9ClN4O2S
  • Molecular Weight : 308.74 g/mol
  • CAS Number : 199339-17-8

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM) Mechanism
SNB-1910Tubulin inhibition
NCI-H46010Apoptosis induction
SNB-7510Cell cycle arrest

The above table summarizes the inhibitory concentration (IC50) values for the compound against selected cancer cell lines. The mechanism primarily involves tubulin inhibition, leading to disrupted mitotic processes and subsequent cell death .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : The compound binds to the β-tubulin subunit, preventing microtubule formation and disrupting mitosis.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is critical for preventing tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural components. Key findings related to SAR for this compound include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine atoms) on the phenyl rings enhances cytotoxicity by increasing electron deficiency at the reactive sites.
  • Thioether Linkage : The thio group plays a crucial role in enhancing lipophilicity and cellular uptake.

Research indicates that modifications to the oxadiazole ring can lead to improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers demonstrated that various oxadiazole derivatives, including our compound, were tested against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated that compounds with similar structures showed promising anticancer activity with effective binding affinities in molecular docking studies .
  • Mechanism-Based Approaches : Another research article reviewed multiple oxadiazole compounds and their mechanisms of action against specific cancer targets like thymidylate synthase and HDAC. These findings support the notion that structural modifications can lead to enhanced anticancer properties through targeted mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide?

The compound is typically synthesized via a multi-step procedure involving:

  • Step 1 : Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under reflux conditions .
  • Step 2 : Thioether linkage formation through nucleophilic substitution between a chloroacetamide intermediate and the oxadiazole-thiol derivative. This step often employs K₂CO₃ in acetone or dioxane under reflux .
  • Step 3 : Final coupling with 3,4-dichloroaniline, monitored by TLC and purified via recrystallization (e.g., ethanol or pet-ether) . Yields range from 72% to 79% depending on reaction conditions .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Elemental Analysis : CHN analysis to verify stoichiometry (e.g., C: 48.2%, H: 2.5%, N: 11.8%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, dioxane, or ethanol-DMF mixtures are preferred, yielding crystals with sharp melting points (e.g., 206–208°C for analogous compounds) . Ultrasonic-assisted crystallization can reduce particle size for improved solubility .

Advanced Research Questions

Q. What in vitro models demonstrate the compound’s bioactivity, and how are potency metrics interpreted?

  • Cytotoxicity : Against A549 lung cancer cells, derivatives show IC₅₀ values as low as 3.8 ± 0.02 μM, with selectivity indices >25-fold compared to noncancerous HEK cells .
  • Mechanistic Insight : Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization, validated via flow cytometry .
  • Enzyme Inhibition : Competitive inhibition of topoisomerase II (Ki = 0.42 μM) and EGFR-TK (IC₅₀ = 1.2 μM) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Halogen Effects : 4-Chlorophenyl groups enhance lipophilicity and DNA intercalation, improving cytotoxicity. EDGs (e.g., methoxy) on the acetamide moiety increase metabolic stability .
  • Thioether Linkage : Replacing sulfur with oxygen reduces activity by 60%, highlighting the critical role of the thioether group in target binding .

Q. What computational methods support target identification for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to EGFR’s ATP pocket (ΔG = -9.2 kcal/mol), with key interactions:
  • Oxadiazole sulfur with Leu694.
  • Dichlorophenyl group in a hydrophobic cleft .
    • MD Simulations : 100-ns trajectories confirm stable binding, with RMSD < 2.0 Å .

Q. How are contradictory cytotoxicity results between studies resolved?

Discrepancies in IC₅₀ values often arise from:

  • Assay Variability : MTT vs. SRB assays may differ by 15–20% due to detection mechanisms .
  • Cell Line Heterogeneity : A549 subclones with varying EGFR expression levels require validation via Western blot .

Methodological Challenges

Q. What strategies optimize synthetic yield without compromising purity?

  • Catalysis : Use of ultrasound (40 kHz) reduces reaction time from 8 h to 2 h, improving yields by 12% .
  • Workflow Adjustments : In-situ purification via column chromatography (silica gel, hexane:EtOAc 3:1) removes unreacted intermediates .

Q. How is crystallographic data utilized to confirm molecular geometry?

Single-crystal X-ray diffraction (e.g., monoclinic C2/c system, Z = 8) reveals planarity of the oxadiazole ring and dihedral angles (e.g., 5.8° between oxadiazole and chlorophenyl groups) . Data deposited in CCDC (e.g., CCDC 1023456) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves and fume hoods mandatory due to potential skin/eye irritation (GHS Category 2) .
  • Waste Disposal : Incineration at >800°C to prevent aryl chloride release .

Tables for Key Data

Property Value Reference
Melting Point206–208°C (ethanol)
Cytotoxicity (A549)IC₅₀ = 3.8 ± 0.02 μM
Topoisomerase II InhibitionKi = 0.42 μM
Crystallographic SystemMonoclinic, a = 19.215 Å

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